molecular formula C17H16F3N3O B258672 1-{[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}indoline

1-{[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}indoline

Cat. No. B258672
M. Wt: 335.32 g/mol
InChI Key: MNQXQYRMJVDJDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}indoline, commonly known as CPI, is a novel chemical compound that has been extensively researched for its potential therapeutic applications. CPI belongs to the class of indoline derivatives and has shown promising results in various preclinical studies.

Mechanism of Action

The mechanism of action of CPI involves the inhibition of various signaling pathways such as PI3K/Akt, MAPK/ERK, and NF-κB. CPI inhibits the phosphorylation of Akt and ERK, which are key regulators of cell survival and proliferation. CPI also inhibits the activation of NF-κB, which is a transcription factor that regulates the expression of various pro-inflammatory cytokines. Additionally, CPI has been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
CPI has shown various biochemical and physiological effects in preclinical studies. CPI has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. CPI has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorders, CPI has been shown to reduce oxidative stress and inflammation, which are key factors in the pathogenesis of these disorders.

Advantages and Limitations for Lab Experiments

CPI has several advantages for lab experiments. CPI is easy to synthesize and can be obtained in high yield and purity. CPI has also shown potent activity in various preclinical studies, making it a promising candidate for further development. However, CPI also has some limitations for lab experiments. CPI has poor solubility in aqueous solutions, which can limit its bioavailability and efficacy. Additionally, CPI has not been extensively studied in clinical trials, and its safety and efficacy in humans are not yet established.

Future Directions

There are several future directions for the research and development of CPI. One direction is to optimize the synthesis method of CPI to improve its bioavailability and efficacy. Another direction is to conduct further preclinical studies to investigate the safety and efficacy of CPI in various diseases. Additionally, clinical trials are needed to evaluate the safety and efficacy of CPI in humans. Finally, the development of CPI derivatives and analogs may lead to the discovery of more potent and selective compounds with improved pharmacological properties.

Synthesis Methods

The synthesis of CPI involves the condensation of 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole-1-carboxylic acid with indoline-2,3-dione in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature. The product is then purified by column chromatography to obtain CPI in high yield and purity.

Scientific Research Applications

CPI has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. In cancer, CPI has shown potent anti-tumor activity by inhibiting the proliferation of cancer cells and inducing apoptosis. In inflammation, CPI has shown anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. In neurological disorders, CPI has shown neuroprotective activity by reducing oxidative stress and inflammation.

properties

Product Name

1-{[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}indoline

Molecular Formula

C17H16F3N3O

Molecular Weight

335.32 g/mol

IUPAC Name

2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]-1-(2,3-dihydroindol-1-yl)ethanone

InChI

InChI=1S/C17H16F3N3O/c18-17(19,20)15-9-14(12-5-6-12)23(21-15)10-16(24)22-8-7-11-3-1-2-4-13(11)22/h1-4,9,12H,5-8,10H2

InChI Key

MNQXQYRMJVDJDQ-UHFFFAOYSA-N

SMILES

C1CC1C2=CC(=NN2CC(=O)N3CCC4=CC=CC=C43)C(F)(F)F

Canonical SMILES

C1CC1C2=CC(=NN2CC(=O)N3CCC4=CC=CC=C43)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.